2-Bromo-4-methylbenzenethiol

Vue d'ensemble

Description

2-Bromo-4-methylbenzenethiol is a useful research compound. Its molecular formula is C7H7BrS and its molecular weight is 203.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 2-Bromo-4-methyl-benzothiol is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, 2-Bromo-4-methyl-benzothiol interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by 2-Bromo-4-methyl-benzothiol is the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound has amolecular weight of 203.1 , which could influence its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of 2-Bromo-4-methyl-benzothiol’s action are primarily seen in its role in the SM cross-coupling reaction . The compound facilitates the formation of new carbon–carbon bonds, contributing to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 2-Bromo-4-methyl-benzothiol can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the compound’s action . .

Activité Biologique

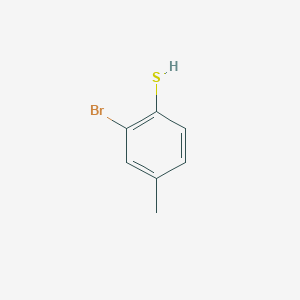

2-Bromo-4-methylbenzenethiol (C7H7BrS) is a compound characterized by a bromine atom and a thiol group (-SH) attached to a methyl-substituted benzene ring. Its molecular weight is approximately 203.1 g/mol. This compound has garnered attention in various fields, particularly for its biological activity , which includes antibacterial and antifungal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant studies, and potential applications.

The structure of this compound can be represented as follows:

Key Features:

- Functional Groups: Bromine and thiol groups enhance its reactivity.

- Purity: Commercially available forms typically exhibit around 95% purity.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The mechanisms through which it exerts its effects include:

- Antibacterial Activity: It disrupts microbial growth by interacting with essential enzymes or receptors in bacteria, leading to inhibition of metabolic processes.

- Antifungal Properties: Similar to its antibacterial effects, the compound can inhibit fungal growth through interference with cellular functions.

Research indicates that the compound may also play a role in the metabolism of bromobenzene in animal models, leading to the formation of bromothiocatechols as urinary metabolites .

Antibacterial and Antifungal Studies

A series of studies have demonstrated the efficacy of this compound against various pathogens:

-

Antibacterial Activity:

- A study reported that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations ranging from 50 to 200 µg/mL depending on the bacterial strain .

- Antifungal Activity:

Table: Biological Activity Summary

| Activity | Target Organisms | MIC (µg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 50 |

| Escherichia coli | 200 | |

| Antifungal | Candida albicans | 100 |

| Aspergillus niger | 150 |

Metabolic Pathways

Research into the metabolic pathways involving this compound has revealed that it undergoes biotransformation in biological systems, leading to the formation of metabolites that may possess their own biological activities. Notably, studies have shown that certain metabolites can interact with cellular targets, potentially enhancing or mitigating the compound's overall biological effects .

Propriétés

IUPAC Name |

2-bromo-4-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCRYTAAUMTONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567882 | |

| Record name | 2-Bromo-4-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14395-53-0 | |

| Record name | 2-Bromo-4-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.